molecular formula C11H16O4 B102590 Diacetoxynorbornane CAS No. 17290-00-5

Diacetoxynorbornane

Cat. No. B102590
CAS RN: 17290-00-5
M. Wt: 212.24 g/mol
InChI Key: LNTSWTDQYLJUEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Diacetoxynorbornane can be represented by the InChI string: InChI=1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3 . The Canonical SMILES representation is: CC(=O)OC1CC2CCC1C2OC(=O)C .


Physical And Chemical Properties Analysis

Diacetoxynorbornane has a molecular weight of 212.24 g/mol . It has a computed XLogP3-AA of 1.3, a Hydrogen Bond Donor Count of 0, and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 4, an Exact Mass of 212.10485899 g/mol, and a Monoisotopic Mass of 212.10485899 g/mol . The Topological Polar Surface Area is 52.6 Ų, and it has a Heavy Atom Count of 15 .

Scientific Research Applications

Metabolism of Diacetyl and Related Compounds

Diacetyl and similar compounds, such as acetoin and 2,3-butanediol, are metabolized in the liver of rats. This metabolism involves the reduction of diacetyl to 2,3-butanediol, and the conversion of diacetyl to acetoin, which requires specific reductants like NADH or NADPH. Such studies are essential in understanding the metabolic pathways and detoxification processes in mammals (Otsuka et al., 1996).

Diacetyl in Wine Production

In the context of wine production, diacetyl, a diketone, is a major flavor metabolite produced by lactic acid bacteria. The biosynthesis of diacetyl is influenced by various factors, including bacterial strain, wine parameters, and yeast lees. Understanding the metabolism and genetics of diacetyl in wine LAB can enhance wine quality and flavor profiling (Bartowsky & Henschke, 2004).

Conformational Rigidity in Synthetic Chemistry

Butane-1,2-diacetals, which include compounds related to diacetyl, are used in carbohydrate chemistry due to their conformational rigidity. This property leads to high diastereoselectivity control in synthesis, demonstrating their utility in the creation of various chiral compounds. The review by Lence, Castedo, and González‐Bello (2008) highlights the importance of these compounds in the synthesis of natural products and other biologically relevant molecules (Lence, Castedo, & González‐Bello, 2008).

Metabolic Engineering for Diacetyl Production

Research on Bacillus sp. has led to metabolic engineering approaches to enhance diacetyl production. By manipulating genes related to diacetyl biosynthesis, researchers have been able to increase the production of diacetyl, which is used in food, tobacco, and perfumes. This showcases the potential of genetic engineering in improving industrial fermentation processes (Hao et al., 2017).

properties

IUPAC Name

(7-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSWTDQYLJUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938236
Record name Bicyclo[2.2.1]heptane-2,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetoxynorbornane

CAS RN

17290-00-5
Record name Bicyclo[2.2.1]heptane-2,7-diol, diacetate, (exo,anti)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17290-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetoxynorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane-2,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Hirata, S Izumi, M Aoki, S Gotoh, R Utsumi - Chirality, 1997 - Wiley Online Library
… Meso-exo-2,3-diacetoxynorbornane (4a) was hydrolyzed to the corresponding 3-… Meso-endo-2,3-diacetoxynorbornane (5a) was hydrolyzed to the corresponding 3-monoacetate (5b) in …
Number of citations: 12 onlinelibrary.wiley.com
DD Tanner, P Van Bostelen - Journal of the American Chemical …, 1972 - ACS Publications
A mechanism for the reaction of the lead tetraacetate-hydrogenfluoride reagent with olefins has been proposed. From a mechanistic analysis of the possible paths leading to the …
Number of citations: 36 pubs.acs.org
WC Baird Jr, M Buza - The Journal of Organic Chemistry, 1968 - ACS Publications
… 1.85 g of acetate esters from which exo,syn2,7-diacetoxynorbornane [h®d 1.4642 (lit.31 … 10% Pd-C in ethanol converted the unsaturated diacetate into exo,syn-2,7-diacetoxynorbornane …
Number of citations: 20 pubs.acs.org
WB Nixon - 1976 - search.proquest.com
… Also, acetylation chemical ionization is shown to be stereospecific for the exo isomer of mixtures of isomeric endo and exo-2,3-diacetoxynorbornane. …
Number of citations: 0 search.proquest.com
JR Hass, WB Nixon, MM Bursey - Analytical Chemistry, 1977 - ACS Publications
Correlation of ion reactivities between chemical ionization (Cl) and ion cyclotron resonance(ICR) data is typically not straightforward. The inherent problem is that the number of …
Number of citations: 18 pubs.acs.org
JT Groves, M Van der Puy - Journal of the American Chemical …, 1976 - ACS Publications
Treatment of a mixture of cyclohexanoland ferrous perchlorate with hydrogen peroxide in acetonitrile led to a mix-ture of cyclohexanediolsand cyclohexanone. In acetohitrile containing …
Number of citations: 154 pubs.acs.org
T Shono, A Ikeda - Journal of the American Chemical Society, 1972 - ACS Publications
AJlylically substituted products were obtained in the anodic oxidation of some olefins, such as cyclo-hexene, cyclopentene, methylcyclohexenes, and octenes, in acetic acid or methanol…
Number of citations: 102 pubs.acs.org
J Kagan - Helvetica Chimica Acta, 1972 - Wiley Online Library
… In acetic acid, they isolated only exo-2-syn-7diacetoxynorbornane (4) in S5y0 yield. In benzene, they reported 4 (59%), 3-acetoxynortricyclane (3, 26%) and one unspecified isomer of 7-…
Number of citations: 11 onlinelibrary.wiley.com
GW Reader - 1973 - escholarship.mcgill.ca
The synthesis, from Diels-Alder adducts, of various intermediates for the preparation of carbocyclic C-nucleosides, was studied. Tricyanovinyl chloride, and chloro-2, 2-dicyanoethylene …
Number of citations: 5 escholarship.mcgill.ca
M VAN DER PUY - 1975 - search.proquest.com
Dr. John Groves has, by his understanding and patience, made the failures and frustrations of graduate school much easier to bear. For this I owe him my profound thanks, I would also …
Number of citations: 2 search.proquest.com

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